molecular formula C10H8O3S B3156368 Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 82788-15-6

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B3156368
CAS No.: 82788-15-6
M. Wt: 208.24 g/mol
InChI Key: SVTGSWWZGBGGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H8O3S and a molecular weight of 208.23 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Biochemical Analysis

Biochemical Properties

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases such as Dyrk1A and Clk1, which are involved in cell signaling pathways . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling events.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in cell proliferation and survival, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For instance, its interaction with kinases can lead to the inhibition of kinase activity, resulting in changes in phosphorylation states of downstream targets . This can ultimately affect various cellular processes, including gene expression and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of kinase activity and prolonged effects on cell signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate kinase activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it may interact with nuclear proteins and influence gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylate group can produce alcohols.

Scientific Research Applications

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Industry: It is used in the production of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs)

Comparison with Similar Compounds

Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar structure but with different substituents on the aromatic ring, leading to variations in properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTGSWWZGBGGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above prepared 5-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester (0.199 g, 0.895 mmol) was dissolved in 6 mL of CH2Cl2, cooled to 0° C., and treated with BBr3 (1.79 mL of 1M solution in CH2Cl2, 2 eq.). After 2 additional h at 0° C., the reaction mixture was carefully poured onto crashed ice, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/AcOEt=7/3) yielded 0.145 g of the title compound as off-white solid.
Quantity
0.199 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.